![molecular formula C21H23NO B14732183 ([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone CAS No. 6372-55-0](/img/structure/B14732183.png)
([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone: is a complex organic compound that features a biphenyl group attached to a cyclohexylaziridine moiety through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid in the presence of a palladium catalyst.
Synthesis of Cyclohexylaziridine: The cyclohexylaziridine moiety can be prepared by reacting cyclohexylamine with an epoxide under basic conditions.
Coupling Reaction: The final step involves coupling the biphenyl group with the cyclohexylaziridine through a methanone linkage, which can be achieved using a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the coupling reactions and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of oxaziridines.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the biphenyl rings.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural properties make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which ([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
類似化合物との比較
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares a similar methanone linkage but features a benzimidazole group instead of a biphenyl group.
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound has a triazole and piperazine moiety, differing significantly in structure but similar in having a methanone linkage.
Uniqueness: ([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone is unique due to the presence of both a biphenyl group and a cyclohexylaziridine moiety, which confer distinct chemical and biological properties not found in the similar compounds listed above.
特性
CAS番号 |
6372-55-0 |
|---|---|
分子式 |
C21H23NO |
分子量 |
305.4 g/mol |
IUPAC名 |
(1-cyclohexylaziridin-2-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C21H23NO/c23-21(20-15-22(20)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19-20H,2,5-6,9-10,15H2 |
InChIキー |
WTYDVRXJZZWOPH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2CC2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


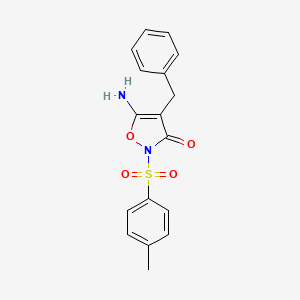

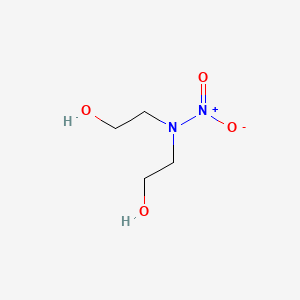

![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)
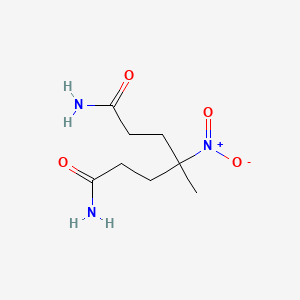

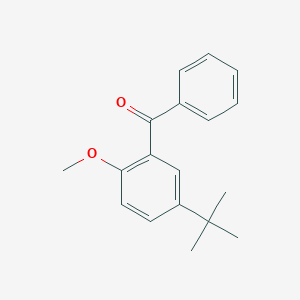
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
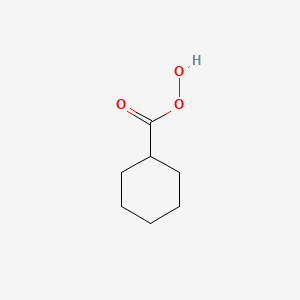
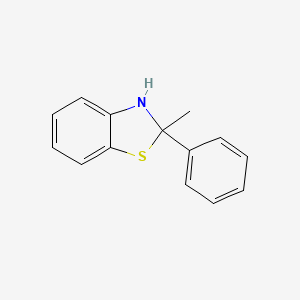

![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
